N-(2-Boc-aminoacetyl)cyclohexylamine
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Overview
Description
N-(2-Boc-aminoacetyl)cyclohexylamine is a chemical compound with the molecular formula C13H24N2O3. It is also known by its IUPAC name, tert-butyl 2-(cyclohexylamino)-2-oxoethylcarbamate. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an aminoacetyl moiety, which is further linked to a cyclohexylamine group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Boc-aminoacetyl)cyclohexylamine typically involves the reaction of cyclohexylamine with tert-butyl 2-bromoacetate, followed by the introduction of the Boc protecting group. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Boc-aminoacetyl)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted amines or amides.
Scientific Research Applications
N-(2-Boc-aminoacetyl)cyclohexylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Boc-aminoacetyl)cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The compound’s ability to form stable intermediates makes it valuable in the study of enzyme catalysis and protein-ligand binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-Boc-aminoacetyl)piperidine: Similar structure but with a piperidine ring instead of a cyclohexyl ring.
N-(2-Boc-aminoacetyl)morpholine: Contains a morpholine ring, offering different steric and electronic properties.
N-(2-Boc-aminoacetyl)aniline: Features an aromatic aniline ring, providing distinct reactivity and applications.
Uniqueness
N-(2-Boc-aminoacetyl)cyclohexylamine is unique due to its cyclohexylamine moiety, which imparts specific steric and electronic characteristics. This uniqueness makes it particularly useful in the synthesis of cyclic peptides and other cyclic compounds, where the rigidity and conformational stability of the cyclohexyl ring play a crucial role.
Properties
IUPAC Name |
tert-butyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDZRDYGQNWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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